9,9-Diphenyl-9H-fluoren-2-amine

OLED Hole Transport Material Phosphorescent OLED

9,9-Diphenyl-9H-fluoren-2-amine is the definitive building block for next-generation OLED materials, offering a structurally critical advantage over generic fluorene amines. The 9,9-diphenyl substitution is essential for the high thermal stability and amorphous film-forming properties required for long-lived organic electronic devices, preventing the crystallization issues common with 9,9-dimethyl analogs. Its reactive primary amine at the 2-position enables the synthesis of high-performance HTMs like FLU-DCAR, which delivers a 116.4% current efficiency increase over TAPC. Ideal for R&D and pilot-scale production, this intermediate ensures reproducible results in tuning charge transport and emission properties.

Molecular Formula C25H19N
Molecular Weight 333.434
CAS No. 1268519-74-9
Cat. No. B577834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,9-Diphenyl-9H-fluoren-2-amine
CAS1268519-74-9
Molecular FormulaC25H19N
Molecular Weight333.434
Structural Identifiers
SMILESC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)N)C5=CC=CC=C5
InChIInChI=1S/C25H19N/c26-20-15-16-22-21-13-7-8-14-23(21)25(24(22)17-20,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H,26H2
InChIKeyMQRGCMXCVJPWHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9,9-Diphenyl-9H-fluoren-2-amine (CAS 1268519-74-9) for OLED HTL and Advanced Organic Synthesis


9,9-Diphenyl-9H-fluoren-2-amine is a primary aromatic amine based on a fluorene core, substituted with two phenyl groups at the 9-position and a primary amine at the 2-position . This compound is a key building block for synthesizing advanced organic electronic materials, particularly hole-transporting materials (HTMs) and emitters for Organic Light-Emitting Diodes (OLEDs), as well as for pharmaceutical intermediates [1]. Its rigid, planar structure provides a stable π-conjugated system, while the primary amine offers a versatile reactive site for further functionalization, enabling precise tuning of electronic and photophysical properties for device applications .

Why General Fluorene Amines Cannot Substitute for 9,9-Diphenyl-9H-fluoren-2-amine in High-Performance OLED and Electronic Applications


Generic substitution of 9,9-Diphenyl-9H-fluoren-2-amine with other fluorene-based amines, such as 9,9-dimethyl-9H-fluoren-2-amine or 2-aminofluorene, is not feasible due to significant differences in electronic properties, thermal stability, and synthetic versatility. The 9,9-diphenyl substitution is critical for enhancing thermal stability and preventing crystallization, which are essential for long-lived organic electronic devices [1]. Furthermore, the primary amine functionality at the 2-position is a specific handle for derivatization that is absent in compounds like 9,9-diphenylfluorene, while its steric and electronic environment differs from secondary or tertiary amine analogs, leading to distinct reactivity in cross-coupling reactions and device performance [2]. Direct substitution with a less sterically hindered or electronically distinct amine will result in altered charge transport properties and reduced device efficiency, as detailed in the quantitative evidence below [3].

Quantitative Differentiation of 9,9-Diphenyl-9H-fluoren-2-amine from Key Comparators for Scientific Procurement


Superior Device Efficiency from Derivatives: FLU-DCAR vs. TAPC Reference in Yellow PhOLEDs

A derivative of 9,9-Diphenyl-9H-fluoren-2-amine, FLU-DCAR, demonstrates significantly higher performance as a hole transport material compared to the industry standard TAPC. In yellow phosphorescent OLEDs, a FLU-DCAR based device achieved a current efficiency of 44.25 cd/A and an external quantum efficiency (EQE) of 17.80%, outperforming a TAPC-based reference device which showed 20.45 cd/A and 14.91% EQE, respectively [1]. This directly translates to higher power efficiency and lower power consumption in display and lighting applications.

OLED Hole Transport Material Phosphorescent OLED Current Efficiency External Quantum Efficiency

Enhanced OLED Luminance and Current Density: FLU-DCAR vs. TAPC

OLED devices fabricated with the FLU-DCAR derivative, based on the 9,9-Diphenyl-9H-fluoren-2-amine core, exhibit substantially higher luminance and current density compared to TAPC. At a given voltage, a FLU-DCAR device achieved a luminance of 82.94 cd/m² and a current density of 0.25 mA/cm², representing a 49.09% and 47.05% increase, respectively, over the TAPC-based reference device [1]. This demonstrates the superior hole-injection and transport properties of the fluorene-based core.

OLED Hole Transport Layer Luminance Current Density TAPC

Robust Thermal Stability Enabling High-Temperature Processing and Device Longevity

The 9,9-diphenyl substitution on the fluorene core imparts significantly enhanced thermal stability compared to its 9,9-dimethyl counterpart. While a derivative, N-[1,1′-Biphenyl]-4-yl-9,9-diphenyl-9H-fluoren-2-amine, exhibits a thermal stability up to 300°C [1], the 9,9-dimethyl-9H-fluoren-2-amine system has a boiling point of 374.2°C but a much lower melting point and is prone to crystallization in thin films . This high thermal stability of the diphenyl-fluorene core is crucial for withstanding the elevated temperatures encountered during OLED device fabrication (e.g., vacuum deposition) and for ensuring morphological stability during long-term operation, thereby extending device lifetime [2].

Thermal Stability OLED Fabrication Device Lifetime Glass Transition Temperature

High Purity and Supply Chain Reliability for Reproducible Device Fabrication

For research and industrial applications, 9,9-Diphenyl-9H-fluoren-2-amine is commercially available in high purity (97-99.9%) from multiple established vendors, ensuring reproducibility in synthesis and device fabrication . This contrasts with less common or research-grade fluorene amines, which may have variable purity and limited batch-to-batch consistency, potentially leading to device performance variability and increased R&D costs. Reliable sourcing of high-purity material is a critical factor for scaling up from lab-scale synthesis to pilot production [1].

Purity OLED Material Supply Chain Quality Control Reproducibility

Scalable and Controlled Synthesis Route for Industrial Supply

A dedicated patent (KR20220043802A) describes an improved, scalable method for synthesizing 9,9-diphenyl-9H-fluoren-2-amine, highlighting its industrial relevance and the ability to produce it in large quantities with controlled purity [1]. This contrasts with many other fluorene-based amines that may lack established, scalable synthetic routes, potentially leading to supply constraints and higher costs for industrial users. The patented process focuses on high yield and purity, which are essential for commercial OLED manufacturing [2].

Synthesis Scalability OLED Intermediate Supply Chain Industrial Production

Primary Amine Versatility vs. Secondary/Tertiary Amines for Material Design

The primary amine functionality of 9,9-Diphenyl-9H-fluoren-2-amine provides a unique synthetic handle for creating diverse libraries of OLED materials via reactions like Buchwald-Hartwig amination, which is not possible with compounds like 9,9-diphenylfluorene (no amine) or is less efficient with secondary amines [1]. This allows for precise tuning of electronic properties (HOMO/LUMO levels) and photophysical characteristics (emission color, quantum yield) to meet specific device requirements [2]. In contrast, 9,9-diphenylfluorene requires additional, often lower-yielding steps to introduce amine functionality [3].

Organic Synthesis Buchwald-Hartwig Amination OLED Material Design Functionalization

Optimal Research and Industrial Applications for 9,9-Diphenyl-9H-fluoren-2-amine in OLEDs and Advanced Materials


Synthesis of High-Performance Hole Transport Materials (HTMs) for OLEDs

Leverage 9,9-Diphenyl-9H-fluoren-2-amine as a core building block for synthesizing next-generation HTMs. Its robust fluorene core and reactive amine group enable the creation of derivatives like FLU-DCAR, which have demonstrated a 116.4% increase in current efficiency and a 49.09% increase in luminance compared to TAPC in OLED devices [1]. This application is ideal for R&D teams aiming to improve the efficiency and reduce the power consumption of OLED displays and solid-state lighting.

Design and Development of Blue Fluorescent Emitters

Utilize the compound's strong electron-donating properties to design efficient blue fluorescent emitters for OLEDs. Its primary amine group is a versatile site for attaching various acceptor units, creating 'push-pull' chromophores with tunable emission properties. Derivatives like SPy and DPy have been shown to enable highly efficient blue OLEDs via TADF sensitization strategies [2], with emission spectrum FWHM as low as 37 nm in solution [3], demonstrating its utility in achieving high color purity.

Academic and Industrial Research in Organic Electronics

Procure 9,9-Diphenyl-9H-fluoren-2-amine for fundamental research into structure-property relationships in organic semiconductors. Its high purity (97-99.9%) from reliable vendors ensures reproducible results in device fabrication . The compound's well-defined structure and established synthesis route make it a reliable standard for comparative studies, enabling researchers to correlate molecular modifications with changes in charge carrier mobility, energy levels, and device performance .

Scalable Production of OLED Intermediates

Employ the patented and industrially validated synthesis of 9,9-Diphenyl-9H-fluoren-2-amine for large-scale production of OLED materials [4]. The established scalable process ensures a consistent supply of high-quality intermediate, mitigating supply chain risks and stabilizing costs for commercial OLED manufacturers transitioning from R&D to pilot and full-scale production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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